N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

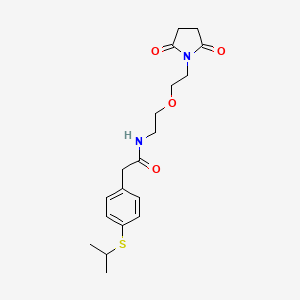

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic small molecule characterized by a unique acetamide backbone with two key structural motifs:

- 2,5-Dioxopyrrolidin-1-yl group: A cyclic ketone derivative known for enhancing solubility and enabling conjugation via its reactive carbonyl groups .

- 4-(Isopropylthio)phenyl group: A hydrophobic aromatic substituent with a sulfur-containing isopropyl chain, likely contributing to membrane permeability and target binding .

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-14(2)26-16-5-3-15(4-6-16)13-17(22)20-9-11-25-12-10-21-18(23)7-8-19(21)24/h3-6,14H,7-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAHRQPTHPGMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C17H23N3O5S

- Molecular Weight : 349.38 g/mol

- CAS Number : 2319640-44-1

The compound's biological activity can be attributed to its structural components, particularly the 2,5-dioxopyrrolidine moiety, which is known for various pharmacological effects. The presence of the isopropylthio group enhances lipophilicity and may contribute to improved bioavailability.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors of specific enzymes involved in cancer progression, such as CDC25B and PTP1B. These enzymes play critical roles in cell cycle regulation and signal transduction pathways.

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, suggesting potential use as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activity of this compound based on available studies:

| Activity | Cell Line/Target | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Enzyme Inhibition | CDC25B | 3.2 - 23.2 | Selective inhibition observed |

| Enzyme Inhibition | PTP1B | 2.9 - 21.4 | Effective against multiple derivatives |

| Cytotoxicity | A549 (Lung Cancer) | 2.86 | Significant cytotoxicity |

| Cytotoxicity | HeLa (Cervical Cancer) | 3.59 | Effective in vitro |

| Cytotoxicity | HCT116 (Colon Cancer) | 2.78 | Potent activity noted |

Case Studies and Research Findings

- In Vitro Studies : In a study evaluating a series of dioxopyrrolidine derivatives, the compound exhibited significant inhibitory activity against CDC25B and PTP1B enzymes with IC50 values comparable to established inhibitors like Na3VO4 and oleanolic acid . The cytotoxic effects were also assessed across multiple cancer cell lines, demonstrating potent activity.

- In Vivo Studies : Further investigations into the anticancer properties revealed that when administered in a xenograft model, the compound produced notable tumor volume inhibition (~50%) without lethal toxicity at doses up to 10 mg/kg .

- Structure-Activity Relationship (SAR) : The variations in biological activity among different derivatives were analyzed to establish a SAR framework. This analysis indicated that modifications to the dioxopyrrolidine structure significantly influence both enzyme inhibition and cytotoxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Structural and Functional Comparison

Key Comparative Insights

Pharmacological Potential

- The 4-(isopropylthio)phenyl group distinguishes the target from safer analogs like L748337 (which lacks sulfur) , suggesting divergent target selectivity (e.g., kinases vs. GPCRs).

- Compared to 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide , the target’s dioxopyrrolidinyl group may reduce acute toxicity (Category 4 in vs. unclassified for the target).

Physicochemical Properties

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

When handling this compound, adhere to strict safety measures due to its acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) risks . Key protocols include:

- Personal Protective Equipment (PPE): Wear NIOSH-approved eye protection (safety glasses/face shields) and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and avoid skin contact during removal .

- Engineering Controls: Use fume hoods for weighing or reactions to minimize inhalation exposure.

- Hygiene Practices: Wash hands thoroughly after handling and before breaks.

- Emergency Procedures: Maintain access to eyewash stations and emergency showers.

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:

The synthesis typically involves multi-step reactions, leveraging functional group transformations. For example:

Nucleophilic substitution: React a pyrrolidinone derivative with a bromoethoxy intermediate to introduce the dioxopyrrolidinyl-ethoxy chain .

Amide coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetamide moiety with the isopropylthiophenyl group .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity .

Basic: Which spectroscopic techniques confirm the structural integrity and purity of this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy: H and C NMR to verify proton environments and carbon frameworks (e.g., distinguishing acetamide carbonyl signals at ~168–170 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650–1700 cm) .

- X-ray Crystallography: Resolve intermolecular interactions (e.g., hydrogen bonds) for absolute configuration validation .

Advanced: How can computational chemistry optimize the synthesis of this compound?

Answer:

Integrate quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation . For instance:

- Reaction Path Search: Simulate nucleophilic attack energetics to predict optimal leaving groups.

- Solvent Effects: Use COSMO-RS models to screen solvents for improved reaction yields.

- Feedback Loops: Combine computational predictions with experimental data (e.g., HPLC purity) to refine parameters iteratively .

Advanced: What statistical methods optimize reaction conditions for this compound’s synthesis?

Answer:

Design of Experiments (DoE) methodologies minimize experimental runs while maximizing data quality:

- Factorial Design: Test variables (temperature, catalyst loading, solvent ratio) to identify significant factors affecting yield .

- Response Surface Methodology (RSM): Model nonlinear relationships (e.g., between pH and reaction rate) to pinpoint optimal conditions .

- Process Control: Use real-time analytics (e.g., in situ FTIR) to adjust parameters dynamically .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., ambiguous NMR peaks) require a systematic approach:

- Multi-Technique Correlation: Cross-validate NMR data with IR (functional groups) and MS (molecular weight).

- Crystallographic Validation: Resolve stereochemical ambiguities via X-ray diffraction .

- Dynamic Effects: Analyze variable-temperature NMR to detect conformational flexibility or tautomerism .

Advanced: What strategies analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

For SAR studies:

- Systematic Substitution: Synthesize derivatives with modifications (e.g., replacing isopropylthio with methylsulfonyl) and compare bioactivity .

- Computational Docking: Predict binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger .

- In Vitro Assays: Screen derivatives for IC values in disease-relevant models (e.g., cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.